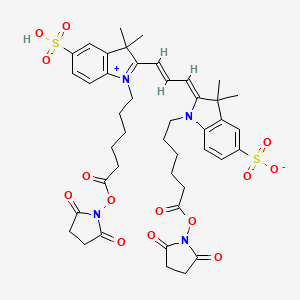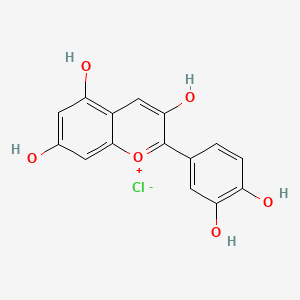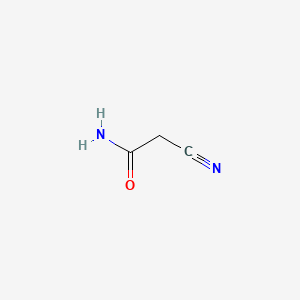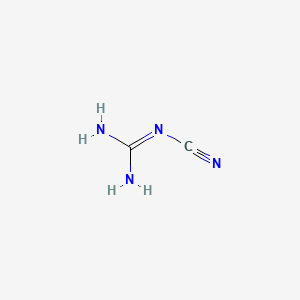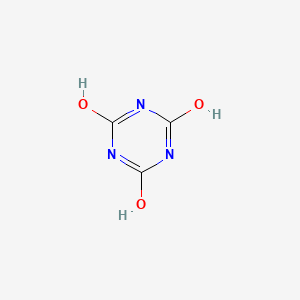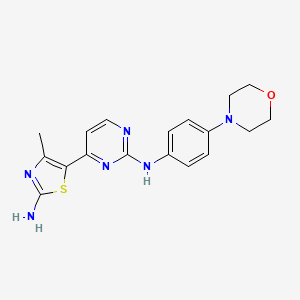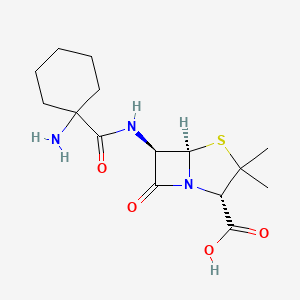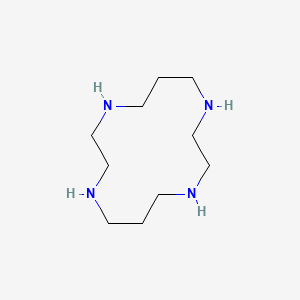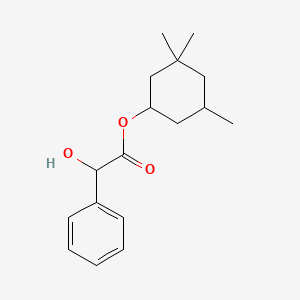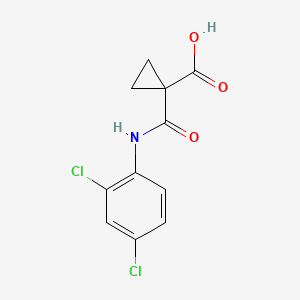
Cosalane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cosalane is a unique compound initially developed as a therapeutic agent for human immunodeficiency virus (HIV). It is a cholesterol derivative that has shown significant potential in inhibiting the replication of HIV and other enveloped viruses, including cytomegalovirus and herpes simplex virus . Additionally, this compound has been identified as an effective antagonist of the CC-chemokine receptor 7 (CCR7), which plays a critical role in the migration of lymphocytes into secondary lymphoid tissues .
Preparation Methods
Cosalane can be synthesized through various synthetic routes. One common method involves the reaction of cholesterol with specific reagents to introduce functional groups that enhance its antiviral properties. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Cosalane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to convert this compound into its reduced form.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles to introduce new functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
Cosalane exerts its effects by inhibiting the binding of viral proteins to host cell receptors. Specifically, it blocks the interaction between the HIV envelope protein gp120 and the CD4 receptor on host cells, preventing viral entry and replication . Additionally, this compound inhibits CCR7 signaling by blocking the binding of its natural ligands, CCL19 and CCL21, to the receptor. This inhibition disrupts the migration of immune cells into secondary lymphoid tissues, thereby modulating immune responses .
Comparison with Similar Compounds
Cosalane is unique among antiviral agents due to its dual mechanism of action, targeting both viral entry and immune cell migration. Similar compounds include:
Alkenyldiarylmethanes (ADAMs): These compounds lack the steroidal moiety of this compound but are effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potential value in treating HIV infection.
Etravirine: A diarylpyrimidine NNRTI designed to be active against HIV isolates with mutations that confer resistance to first-generation NNRTIs.
This compound’s uniqueness lies in its ability to inhibit both viral replication and immune cell migration, making it a versatile compound with broad therapeutic potential .
Properties
CAS No. |
154212-56-3 |
|---|---|
Molecular Formula |
C45H60Cl2O6 |
Molecular Weight |
767.9 g/mol |
IUPAC Name |
5-[1-(3-carboxy-5-chloro-4-hydroxyphenyl)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-enyl]-3-chloro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C45H60Cl2O6/c1-25(2)8-6-9-26(3)35-14-15-36-32-13-12-30-20-27(16-18-44(30,4)37(32)17-19-45(35,36)5)10-7-11-31(28-21-33(42(50)51)40(48)38(46)23-28)29-22-34(43(52)53)41(49)39(47)24-29/h11,21-27,30,32,35-37,48-49H,6-10,12-20H2,1-5H3,(H,50,51)(H,52,53)/t26-,27+,30+,32+,35-,36+,37+,44+,45-/m1/s1 |
InChI Key |
VOJOOGPALCATLT-ZFQBPCNVSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)CCC=C(C5=CC(=C(C(=C5)Cl)O)C(=O)O)C6=CC(=C(C(=C6)Cl)O)C(=O)O)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)CCC=C(C5=CC(=C(C(=C5)Cl)O)C(=O)O)C6=CC(=C(C(=C6)Cl)O)C(=O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)CCC=C(C5=CC(=C(C(=C5)Cl)O)C(=O)O)C6=CC(=C(C(=C6)Cl)O)C(=O)O)C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
154212-56-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cosalane NSC 658586 NSC-658586 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


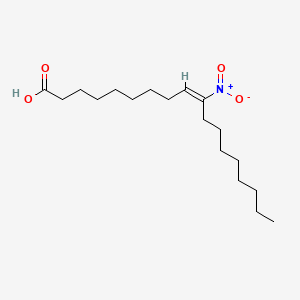
![N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide](/img/structure/B1669369.png)
